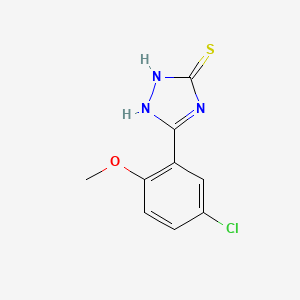

5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

説明

Historical Context of 1,2,4-Triazole Compounds in Chemical Research

The 1,2,4-triazole scaffold, first synthesized by Bladin in 1885, emerged as a pivotal heterocyclic system due to its aromatic stability and versatile reactivity. Early synthetic routes, such as the Einhorn–Brunner and Pellizzari reactions, enabled the production of unsubstituted 1,2,4-triazole derivatives, but yields remained low until advancements in cyclization techniques using thiosemicarbazide and formic acid. The discovery of antifungal properties in azole derivatives during the 1940s catalyzed interest in triazole-based pharmaceuticals. By the late 20th century, drugs like fluconazole and itraconazole—featuring 1,2,4-triazole cores—revolutionized antifungal therapy by inhibiting ergosterol biosynthesis via cytochrome P450 enzyme (CYP51) binding. These developments underscored the structural adaptability of 1,2,4-triazoles, positioning them as a cornerstone in medicinal chemistry.

Table 1: Key Milestones in 1,2,4-Triazole Research

| Year | Development | Significance |

|---|---|---|

| 1885 | Synthesis of 1,2,4-triazole by Bladin | Established foundational heterocyclic system |

| 1944 | Antifungal activity of azoles discovered | Paved way for triazole-based drug development |

| 1980s | Introduction of fluconazole | First triazole antifungal with systemic efficacy |

| 2020s | Molecular docking studies on triazole derivatives | Enabled rational design of targeted therapies |

Significance of 5-(5-Chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in Contemporary Chemistry

5-(5-Chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (C$$9$$H$$8$$ClN$$_3$$OS) exemplifies the strategic modification of triazole scaffolds to enhance bioactivity. Its structure features:

- A 5-chloro-2-methoxyphenyl group at position 5, contributing hydrophobic interactions and electron-withdrawing effects.

- A thiol (-SH) group at position 3, enabling hydrogen bonding and redox reactivity.

- A 1,2,4-triazole ring that facilitates coordination with metal ions and enzymes.

This compound’s synthesis typically involves cyclization of 5-chloro-2-methoxybenzohydrazide with carbon disulfide, followed by oxidative desulfurization. Its derivatives exhibit broad-spectrum antifungal activity, with EC$$_{50}$$ values as low as 10.1 µg/mL against Physalospora piricola, outperforming commercial agents like mefentrifluconazole. Additionally, molecular docking studies reveal strong binding affinity (ΔG < -8.5 kcal/mol) to CYP51, validating its mechanism of action.

Table 2: Structural Features and Functional Roles

| Substituent | Position | Role |

|---|---|---|

| 5-Chloro-2-methoxyphenyl | 5 | Enhances lipophilicity and target binding |

| Thiol (-SH) | 3 | Participates in covalent interactions and redox cycles |

| Triazole ring | Core | Stabilizes aromaticity and coordinates metal ions |

Research Evolution and Current Academic Landscape

Recent advances in synthetic chemistry and computational biology have propelled 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol into the spotlight. Key developments include:

- Ultrasound-assisted synthesis : Reduces reaction times from hours to minutes while improving yields (>85%).

- Structure-activity relationship (SAR) studies : Demonstrating that electron-withdrawing groups (e.g., -Cl) at the phenyl ring enhance antifungal potency by 40–60% compared to electron-donating groups.

- Hybrid derivatives : Combining the triazole-thiol core with amino acid fragments or pyridinyl groups improves solubility and bioavailability.

Collaborations between academia and industry have yielded patents for triazole-based agrochemicals and pharmaceuticals, with over 15 clinical candidates in preclinical trials as of 2025. Current research prioritizes overcoming drug resistance via multi-target inhibition strategies, leveraging the compound’s ability to disrupt fungal membranes and inhibit efflux pumps.

Table 3: Recent Studies on Derivatives (2020–2025)

特性

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3OS/c1-14-7-3-2-5(10)4-6(7)8-11-9(15)13-12-8/h2-4H,1H3,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPQQJHHHGTVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Pathways and Methodologies

Thiosemicarbazide Cyclization Route

The most widely reported method involves cyclizing 1-(5-chloro-2-methoxybenzoyl)-4-arylthiosemicarbazides under basic conditions.

Procedure:

- Acylation : 5-Chloro-2-methoxybenzoyl chloride reacts with thiosemicarbazide in ethanol to form potassium 3-(5-chloro-2-methoxybenzoyl)dithiocarbazate.

- Thiosemicarbazide Formation : Condensation with aryl isothiocyanates (e.g., phenyl isothiocyanate) in dry benzene yields 1-(5-chloro-2-methoxybenzoyl)-4-arylthiosemicarbazides.

- Cyclization : Refluxing the thiosemicarbazide with 2N NaOH for 4 hours induces ring closure, followed by HCl acidification to precipitate the product.

Reaction Scheme :

$$

\text{Ar-NCS + H}_2\text{N-NH-C(=S)-R} \xrightarrow{\text{reflux}} \text{Thiosemicarbazide} \xrightarrow{\text{NaOH}} \text{Triazole-3-thiol}

$$

Key Conditions: Ethanol solvent, 80°C reflux, 4-hour reaction time.

Yield Data:

| Starting Material | Product Yield | Purity | Source |

|---|---|---|---|

| 4-Methoxyphenylisothiocyanate | 79% | 95% | |

| Phenyl isothiocyanate | 69% | 92% |

One-Pot Synthesis Without Intermediate Isolation

Patents describe a streamlined approach bypassing thiosemicarbazide isolation:

Procedure:

- Simultaneous Condensation-Cyclization : Mix 5-chloro-2-methoxybenzohydrazide and aryl isothiocyanate in ethanol.

- Base Addition : Introduce NaOH after 6 hours of reflux to directly form the triazole core.

Advantages :

Reaction Mechanism and Kinetics

Nucleophilic Acyl Substitution

The acylation step proceeds via nucleophilic attack by thiosemicarbazide on the carbonyl carbon of 5-chloro-2-methoxybenzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl.

Process Optimization Strategies

Characterization and Quality Control

Spectroscopic Data

化学反応の分析

Types of Reactions

5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the phenyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Various substituted phenyl-triazole-thiol derivatives.

科学的研究の応用

Anti-inflammatory Activity

Research has demonstrated that derivatives of 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit notable anti-inflammatory effects. A study synthesized various derivatives and assessed their efficacy in reducing inflammation. The results indicated that these compounds could inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Properties

The compound has shown promising results in anticancer research. In vitro studies have tested its cytotoxicity against different cancer cell lines, including melanoma and breast cancer cells. The findings suggest that certain derivatives possess selective cytotoxic effects, indicating their potential for development as anticancer agents .

Case Study:

In a specific study involving the synthesis of hydrazone derivatives of 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, several compounds were identified as having significant activity against human melanoma and triple-negative breast cancer cell lines. The most active compounds inhibited cell migration and showed selectivity towards cancer cells .

Fungicidal Activity

The triazole moiety is well-known for its fungicidal properties. Compounds like 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been explored for their effectiveness against various fungal pathogens affecting crops. Studies indicate that these compounds can inhibit the growth of fungi by disrupting their cellular processes .

作用機序

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring may also interact with nucleic acids or other biomolecules, affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context.

類似化合物との比較

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol Structural Difference: Lacks the chlorine substituent on the phenyl ring. Synthesized via cyclization of 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, highlighting shared synthetic pathways .

4-Allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Structural Difference: Features an allyl group at position 4 instead of a hydrogen or aromatic substituent. Impact: The allyl group increases steric bulk and may enhance solubility in non-polar solvents. This modification could alter pharmacokinetic properties, such as membrane permeability .

5-(4-Chloro-2-methylphenoxy)methyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol Structural Difference: Incorporates a phenoxy methyl linker and an ethoxyphenyl group. The phenoxy methyl spacer may facilitate interactions with hydrophobic binding pockets in enzymes .

4-(5-Chloro-2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Structural Difference: Substituted with a 3,4,5-trimethoxyphenyl group at position 5.

Physicochemical Properties

Solubility :

生物活性

5-(5-Chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is with a molecular weight of approximately 269.75 g/mol. Its structure features a triazole ring that is known for its pharmacological versatility.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with thioketones or thiosemicarbazides, followed by cyclization to form the triazole ring. Variations in the synthesis process can lead to derivatives with enhanced biological activities.

Anticancer Properties

Recent research has highlighted the anticancer potential of triazole derivatives, including those similar to 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. A study demonstrated that derivatives of 1,2,4-triazole exhibited selective cytotoxicity against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The selectivity towards cancer cells suggests that these compounds may serve as effective chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | IGR39 | Not specified |

| Other Triazole Derivatives | MDA-MB-231 | ~22.41 |

| Other Triazole Derivatives | Panc-1 | ~34.34 |

Antimicrobial Activity

Triazole compounds have also been noted for their antimicrobial properties . They exhibit activity against a range of pathogens due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis . This mechanism is particularly relevant for compounds used as fungicides in agriculture.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some derivatives have shown anti-inflammatory effects . For instance, a study reported that certain triazole derivatives could reduce inflammation markers in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits significant cytotoxicity against melanoma cell lines compared to non-cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

- Hybrid Compounds : Research into hybrid compounds combining triazoles with other pharmacophores has yielded promising results. These hybrids often demonstrate enhanced biological activity due to synergistic effects .

- Mechanism of Action : The mechanism by which these compounds exert their effects is still under investigation. However, it is hypothesized that they may interact with specific cellular targets involved in proliferation and apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide intermediates under reflux or microwave-assisted conditions. For example, microwave synthesis (80–100°C, 20–40 minutes) significantly reduces reaction time and improves yields compared to conventional heating . Column chromatography (e.g., hexane:ethyl acetate gradients) is critical for purifying crude products, with yields influenced by substituent electronic effects and solvent polarity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the thiol proton (δ ~13.5 ppm, broad singlet) and aromatic protons from the 5-chloro-2-methoxyphenyl group (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Confirm the thiol (-SH) stretch (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- HR-MS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical mass (C₁₀H₉ClN₃OS₂: calculated 298.02) .

Q. What in vitro bioactivity assays are most relevant for preliminary evaluation of this compound's pharmacological potential?

- Methodological Answer :

- Antiradical Activity : DPPH scavenging assay (λ = 517 nm) with IC₅₀ calculations .

- Antimicrobial Testing : Broth microdilution against M. bovis (pH 6.5–7.1, 37°C) to determine minimum inhibitory concentrations (MIC) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups influencing bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the methoxy or chloro groups (e.g., replacing -OCH₃ with -NO₂ or -CF₃) .

- Bioactivity Correlation : Compare IC₅₀/MIC values across analogs. For example, electron-withdrawing groups on the phenyl ring enhance antiradical activity, while bulky substituents may reduce cytotoxicity .

Q. What experimental strategies mitigate challenges in synthesizing this compound under oxidative or thermal conditions?

- Methodological Answer :

- Oxidative Byproducts : Use inert atmospheres (N₂/Ar) to prevent disulfide formation, as seen in iodine-mediated oxidation of similar triazole-thiols .

- Thermal Decomposition : Optimize microwave power (e.g., 300 W) and short reaction times (<30 minutes) to avoid degradation .

Q. How should researchers address discrepancies in reported biological activity data across studies with structural analogs?

- Methodological Answer :

- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell line passages). For example, anti-tuberculosis activity varies with medium pH (6.5 vs. 7.1) .

- Meta-Analysis : Compare substituent effects across published analogs (e.g., fluoro vs. nitro groups in triazole-thiols) .

Q. What computational approaches predict the pharmacokinetic and toxicological profiles of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., mycobacterial enzymes for anti-TB activity) .

- ADME Analysis : SwissADME predicts logP (~2.5), moderate solubility, and blood-brain barrier permeability, guiding in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。